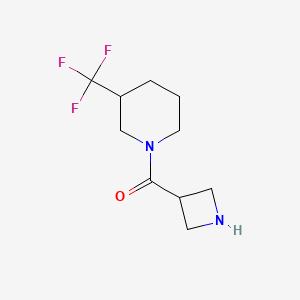

1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine

Vue d'ensemble

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Synthesis Analysis

The synthesis of azetidines has seen remarkable advances recently . The methods of synthesis are organized by the reaction type used for functionalization of azetidines .Molecular Structure Analysis

Azetidines have a four-membered heterocyclic ring structure . This structure is more stable than related aziridines due to a considerable ring strain .Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by the ring strain inherent in the azetidine structure .Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their ring strain and stability .Applications De Recherche Scientifique

Reactivity and Synthesis

- The condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of bases leads to the formation of N,N′-(2-fluorenyl) derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine, showcasing the reactivity of azetidine and piperidine derivatives in synthetic chemistry (S. Barak, 1968).

- Advanced building blocks for drug discovery have been synthesized, including 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, demonstrating their utility in lead optimization programs due to their size and increased conformational flexibility compared to parent heterocycles (I. O. Feskov et al., 2019).

Applications in Drug Discovery

- Azetidine and piperidine derivatives have been identified in patents as useful compounds for migraine treatment due to their role as alpha-subtype selective 5-HT-1D receptor agonists, highlighting their potential in therapeutic applications (V. Habernickel, 2001).

- The synthesis and application of cyclic amine sulfonamides, including piperidine, pyrrolidine, and azetidine derivatives, have been explored as linkers in the design of novel human β3 adrenergic receptor agonists, indicating their significance in medicinal chemistry (F. Sum et al., 2003).

Chemical Transformations

- Azetidinium intermediates have been utilized for the synthesis of α-trifluoromethyl azocanes from piperidines, showcasing a strategy for ring-expansion that involves metal-free conditions and provides a route for further derivatization of azocanes (J. Cossy et al., 2021).

- The unexpected carbon dioxide insertion in reactions involving azetidine, pyrrolidine, or piperidine derivatives with specific reagents in the presence of a base highlights a novel reaction process for carbon dioxide fixation without a metal catalyst, opening avenues for sustainable chemistry applications (Shi et al., 2000).

Mécanisme D'action

Target of Action

The compound contains an azetidine ring, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry . The specific targets of this compound would depend on its overall structure and any functional groups present.

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which can trigger unique reactivity under appropriate reaction conditions . The specific mode of action would depend on the compound’s interaction with its target.

Biochemical Pathways

The affected pathways would depend on the compound’s target and mode of action. Azetidines have been used as motifs in drug discovery, suggesting they may interact with various biochemical pathways .

Orientations Futures

Propriétés

IUPAC Name |

azetidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O/c11-10(12,13)8-2-1-3-15(6-8)9(16)7-4-14-5-7/h7-8,14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKVYBXQRDIXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CNC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)

![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)

![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)